molecular formula C6H7ClN2S B3250539 5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride CAS No. 203792-27-2

5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride

Cat. No. B3250539
CAS RN: 203792-27-2
M. Wt: 174.65 g/mol
InChI Key: WDSOCAIUQQRVFQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride is a chemical compound with the CAS Number: 203792-27-2 and a linear formula of C6H7ClN2S . It appears as a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(aminomethyl)-3-thiophenecarbonitrile hydrochloride . The InChI code is 1S/C6H6N2S.ClH/c7-2-5-1-6(3-8)9-4-5;/h1,4H,3,8H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 174.65 .

Scientific Research Applications

Electrochromic Materials and Polymers

The chemical compound 5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride is explored in the synthesis of new electrochromic materials. In particular, it has been used in the creation of 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives. These derivatives have shown potential in electrochromic applications due to their distinct properties, such as stability, fast response time, and good optical contrast when copolymerized with EDOT (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Antimicrobial Activity

The compound has also been utilized in the synthesis of novel Schiff bases with antimicrobial properties. These bases were created from derivatives of this compound and demonstrated significant antimicrobial activity, offering potential applications in combating microbial infections (Puthran et al., 2019).

Pharmaceutical Compound Synthesis

In pharmaceutical research, derivatives of this compound have been utilized in the synthesis of various compounds with potential pharmacological activities. These include the creation of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, indicating the compound's versatility in the synthesis of bioactive molecules (Ye, Liu, Chang, & Xu, 2016).

Conformational Polymorphism

The structural analysis of derivatives of this compound has contributed to understanding conformational polymorphism in pharmaceutical solids. This research provides insights into the molecular structure and polymorphism of pharmaceutical compounds, which is critical for drug design and development (Yu et al., 2000).

Corrosion Inhibition

Research has also been conducted on the application of thiophene derivatives, including those related to this compound, as corrosion inhibitors for carbon steel in acidic solutions. These studies highlight the compound's utility in protecting industrial materials from corrosion, which has significant implications for material science and engineering (Motawea & Abdelaziz, 2015).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(aminomethyl)thiophene-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-2-5-1-6(3-8)9-4-5;/h1,4H,3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSOCAIUQQRVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203792-27-2
Record name 203792-27-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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